Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide
Overview
Description
Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide is a chemical compound with the molecular formula C5H8O4S and a molecular weight of 164.18 . It is used for research purposes .
Synthesis Analysis
The synthesis of Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide involves several steps. One method involves the use of 4-methyl-morpholine and chloroformic acid ethyl ester in tetrahydrofuran at -10℃. This is followed by the addition of sodium tetrahydridoborate and lithium hydroxide monohydrate in tetrahydrofuran at 5 - 20℃ .Molecular Structure Analysis
The molecular structure of Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide is represented by the formula C5H8O4S . More detailed structural information may be available in specific databases or scientific literature.Physical And Chemical Properties Analysis
Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide has a melting point of 141-142 °C and a predicted boiling point of 465.0±38.0 °C. Its density is predicted to be 1.526±0.06 g/cm3. It has a pKa value of 3.50±0.20 (Predicted) .Scientific Research Applications
Chemical Synthesis and Reactions
- Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide is used in the preparation and chemistry of various derivatives, including its role in the synthesis of 3-thiaglutaraldehyde 3,3-dioxide (McCormick & Mcelhinney, 1972).
- It has been utilized in the synthesis of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, showcasing its use in organic synthesis and the Dieb–Alder reaction with maleic acid derivatives (Tashbaev et al., 1992).
- Tetrahydrothiopyran-3-one 1,1-dioxide, a derivative, is a useful synthon for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids, demonstrating its role in selective chemical synthesis (Scholz, 1981).
Application in Catalysis and Material Science
- The compound is involved in metal-mediated stereocontrolled coupling reactions, indicating its importance in catalysis and material science (Alcaide, Almendros, & Campo, 2008).
- It has been used in the one-pot synthesis of 2,5-dihydrothiophene- 1,1-dioxide-3-carboxylic acid, a precursor to 1,3-butadiene-2-carboxylic acid, highlighting its utility in material science and synthesis (Andrade et al., 2003).
Biochemistry, Pharmaceutical Science, and Nanoscience
- Optically active highly functionalized tetrahydrothiophenes have been synthesized using organocatalytic domino reactions, indicating its potential use in biochemistry, pharmaceutical science, and nanoscience (Brandau, Maerten, & Jørgensen, 2006).
Environmental and Industrial Applications
- Studies have investigated the preparation and use of tetrahydrothiophene derivatives in environmental and industrial applications, such as the preparation of highly reactive di(methylene)tetrahydrothiophene-1,1-dioxide for cycloadditions with dienophiles (Markoulides et al., 2012).
Safety And Hazards
Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
1,1-dioxothiolane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRQWTBGINUTIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330235 | |
Record name | tetrahydrothiophene-3-carboxylic acid 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide | |
CAS RN |
4785-67-5 | |
Record name | tetrahydrothiophene-3-carboxylic acid 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.